Cas no 887144-97-0 (Togni’s Reagent)

Togni’s Reagent structure
Togni’s Reagent structure
Product Name:Togni’s Reagent
CAS-nummer:887144-97-0
MF:C10H10F3IO
MW:330.085485935211
MDL:MFCD10567056
CID:69334
PubChem ID:87561099
Update Time:2025-11-06

Togni’s Reagent Chemische en fysische eigenschappen

Naam en identificatie

    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • Togni's Reagent
    • 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, Tognis Reagent
    • 3,3-dimethyl-1-(trifluoromethyl)-1λ<sup>3</sup>,2-benziodoxole
    • Togni Reagent
    • Togni’s Reagent
    • 1,2-Benziodoxole, 3,3-dimethyl-1-(trifluoromethyl)-
    • 3OK0E02MT6
    • compound 1, Togni reagent I
    • 3,3-dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda3,2-benziodoxole
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodox
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (ACI)
    • 3,3-Dimethyl-1-trifluoromethyl-1,2-benzoiodoxole
    • MDL: MFCD10567056
    • Inchi: 1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
    • InChI-sleutel: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
    • LACHT: FC(I1C2C(=CC=CC=2)C(C)(C)O1)(F)F

Berekende eigenschappen

  • Exacte massa: 329.97300
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 0
  • Complexiteit: 252
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 4
  • Topologisch pooloppervlak: 9.2

Experimentele eigenschappen

  • Kleur/vorm: 白色-极淡黄色晶体粉末
  • Smeltpunt: 75-79 °C
  • PSA: 9.23000
  • LogboekP: 4.06270

Togni’s Reagent Beveiligingsinformatie

  • Symbool: GHS02 GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H228-H315-H319-H335
  • Waarschuwingsverklaring: P210-P261-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26; S36/37
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38
  • Gevaarklasse:4.1
  • PackingGroup:
  • Opslagvoorwaarde:2-8°C

Togni’s Reagent Douanegegevens

  • HS-CODE:29349990

Togni’s Reagent Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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887144-97-0 98%
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Togni’s Reagent
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¥1382.35 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
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¥1,098.00 2022-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2624-5G
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 >97.0%(HPLC)
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¥1720.00 2024-04-15
Fluorochem
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887144-97-0 97%
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Fluorochem
044422-5g
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887144-97-0 97%
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥943.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-1G
Togni’s Reagent
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¥3531.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-5G
Togni’s Reagent
887144-97-0
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Chemenu
CM369343-5g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
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Togni’s Reagent Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Referentie
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  rt → -17 °C; 16 h, -17 °C; -17 °C → -12 °C; -12 °C → rt; 3 h, rt
Referentie
Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)-CF3 reagent
Kieltsch, Iris; Eisenberger, Patrick; Togni, Antonio, Angewandte Chemie, 2007, 46(5), 754-757

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt; rt → -10 °C
1.2 1 h, -10 °C
Referentie
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

Productiemethode 4

Reactievoorwaarden
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, 23 °C
Referentie
Connecting binuclear Pd(III) and mononuclear Pd(IV) chemistry by Pd-Pd bond cleavage
Powers, David C.; Lee, Eunsung; Ariafard, Alireza; Sanford, Melanie S.; Yates, Brian F.; et al, Journal of the American Chemical Society, 2012, 134(29), 12002-12009

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Referentie
Supramolecular Aggregation of Perfluoroorganyl Iodane Reagents in the Solid State and in Solution
Liebing, Phil ; Pietrasiak, Ewa ; Otth, Elisabeth; Kalim, Jorna; Bornemann, Dustin; et al, European Journal of Organic Chemistry, 2018, 2018(27-28), 3771-3781

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Reagents: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Referentie
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  1 h, rt; rt → -17 °C
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  -17 °C; 16 h, -17 °C; -17 °C → -12 °C; 3 h, -12 °C → rt; 3 h, rt
Referentie
Preparation of a trifluoromethyl transfer agent: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
Eisenberger, Patrick; Kieltsch, Iris; Koller, Raffael; Stanek, Kyrill; Togni, Antonio, Organic Syntheses, 2011, 88, 168-180

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hexamethylborazine ,  18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C → rt
1.4 10 min, rt
Referentie
Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation
Geri, Jacob B.; Wade Wolfe, Michael M.; Szymczak, Nathaniel K., Angewandte Chemie, 2018, 57(5), 1381-1385

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hexamethylborazine Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C; 0 °C → rt
1.4 10 min, rt
Referentie
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; Szymczak, Nathaniel K., Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Referentie
The 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation
Muta, Ryuhei; Torigoe, Takeru ; Kuninobu, Yoichiro, Organic Letters, 2022, 24(44), 8218-8222

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Referentie
3-position-selective C-H trifluoromethylation of pyridine rings based on nucleophilic activation
Muta, Ryuhei; Torigoe, Takeru; Kuninobu, Yoichiro, ChemRxiv, 2022, 1, 1-6

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, rt
Referentie
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

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